5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzaldehyde with 3,4-dimethoxybenzylamine can form an intermediate Schiff base, which can then undergo cyclization with a suitable tetrazole precursor to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted tetrazolopyrimidines.
Scientific Research Applications
5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: Similar in structure but lacks the tetrazole ring, which may affect its reactivity and applications.
5-Amino-4-(3,4-dimethoxyphenyl)pyrazole:
Uniqueness
The presence of both bromine and methoxy groups, along with the fused tetrazole-pyrimidine ring system, makes 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine unique. This combination of functional groups and ring systems provides a versatile platform for various chemical reactions and interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H18BrN5O2 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H18BrN5O2/c1-25-16-7-6-12(9-17(16)26-2)15-10-14(11-4-3-5-13(19)8-11)20-18-21-22-23-24(15)18/h3-9,14-15H,10H2,1-2H3,(H,20,21,23) |
InChI Key |
GCEIYUQFMFZXLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(NC3=NN=NN23)C4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
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